molecular formula C14H22O8 B14310577 4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) CAS No. 110700-66-8

4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)

Cat. No.: B14310577
CAS No.: 110700-66-8
M. Wt: 318.32 g/mol
InChI Key: MNMBZAAJFUPCJL-UHFFFAOYSA-N
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Description

4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is a complex organic compound with a unique structure that includes two dioxolanone rings connected by a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane in a 1:2 molar ratio . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is unique due to its dioxolanone rings, which provide distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

110700-66-8

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

IUPAC Name

4-[6-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexoxymethyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C14H22O8/c15-13-19-9-11(21-13)7-17-5-3-1-2-4-6-18-8-12-10-20-14(16)22-12/h11-12H,1-10H2

InChI Key

MNMBZAAJFUPCJL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COCCCCCCOCC2COC(=O)O2

Origin of Product

United States

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